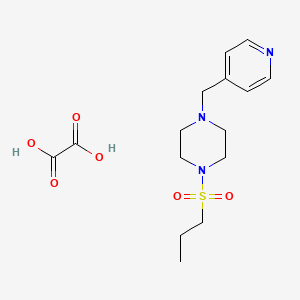

![molecular formula C23H19BrN2O5 B5500821 N-[2-[(4-溴代苯甲酰)氨基]-3-(2-呋喃基)丙烯酰基]苯丙氨酸](/img/structure/B5500821.png)

N-[2-[(4-溴代苯甲酰)氨基]-3-(2-呋喃基)丙烯酰基]苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine often involves multi-step synthetic pathways. These pathways might include the acylation of amino acid substrates, coupling reactions, and the introduction of specific functional groups like furyl or bromobenzoyl moieties. For instance, the synthesis and structural characterization of N-ortho-ferrocenyl benzoyl amino acid esters indicate the complexity involved in incorporating benzoyl groups into amino acid derivatives (Savage et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by various spectroscopic and analytical techniques, including NMR, mass spectrometry, and X-ray crystallography. These methods provide insights into the arrangement of atoms, the stereochemistry, and the conformational preferences of the molecule. The study on the synthesis and characterization of N-ortho-ferrocenyl benzoyl amino acid esters demonstrates the use of NMR and mass spectrometry for structural elucidation (Savage et al., 2006).

Chemical Reactions and Properties

Compounds with such structural complexity can undergo a variety of chemical reactions, including hydrolysis, acylation, and substitution reactions. The chemical properties are significantly influenced by the presence of functional groups like the acryloyl or bromobenzoyl moieties, which can participate in electrophilic or nucleophilic reactions. The synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with nucleophiles showcase the reactivity of furyl-containing compounds (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity are crucial for understanding the behavior of these compounds in various solvents and conditions. These properties are often determined experimentally and are essential for the application of these compounds in further chemical transformations or in material science applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the structural features of the molecule. The presence of electron-withdrawing or electron-donating groups affects the compound's reactivity and its interactions with other molecules. Studies on the hydrolysis of N-acyl derivatives of amino acids by enzymes such as acylase I and carboxypeptidase highlight the impact of structural modifications on the chemical behavior of amino acid derivatives (Fones & Lee, 1953).

科学研究应用

盐对热溶菌的活化

- 对热溶菌活性的影响:研究表明,在高浓度中性盐中,热溶菌在水解N-[3-(2-呋喃基)丙烯酰基]-甘氨酰-L-亮氨酰胺和类似底物中的活性显着增强。这种活化不依赖于底物易断键处氨基酸侧链的疏水性(Inouye 等人,1996)。

肽合成催化

- 羧肽酶催化的合成:研究表明,由小麦麸皮羧肽酶催化的 N-[3-(2-呋喃基)丙烯酰基]-酰化氨基酸乙酯和氨基酸酰胺的二肽合成是有效的。已经确定了肽形成的最佳 pH 值和条件,支持酰化酶机制(Shima 等人,1987)。

聚合和化学合成

- 受控自由基聚合:结构上相关的化合物 N-丙烯酰基-l-苯丙氨酸甲酯已用于可逆加成-断裂链转移 (RAFT) 聚合中。此过程产生具有受控分子量、低多分散性和增强异规性的均聚物,表明在聚合物科学中具有多种潜在应用(Mori 等人,2005)。

酶促反应和机制

- 酶催化胺化:对苯丙氨酸氨裂合酶催化的烯键胺化研究突出了3-(2-呋喃基)丙烯酸等化合物的效用,该化合物是目标化合物的相对物,用于酶促反应以产生氨基酸(Zhao Jian,1993)。

降糖剂研究

- 口服降糖药的开发:结构上相关的化合物,如 N-苯甲酰-DL-苯丙氨酸,已显示出降血糖活性。一系列类似物证明了空间和酰基部分变化的重要性,从而导致更有效化合物的开发(Shinkai 等人,1988)。

生化应用

- 模拟酶反应:已经探索了使用合成模型模拟苯丙氨酸氨裂合酶等酶反应的努力。这包括合成包含目标化合物元素的模型化合物,以更好地了解酶机制(Rettig 等人,2000)。

属性

IUPAC Name |

2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O5/c24-17-10-8-16(9-11-17)21(27)25-19(14-18-7-4-12-31-18)22(28)26-20(23(29)30)13-15-5-2-1-3-6-15/h1-12,14,20H,13H2,(H,25,27)(H,26,28)(H,29,30)/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGWDNRUVQACDM-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

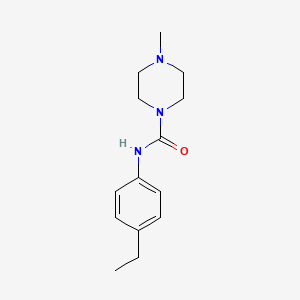

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)